molecular formula C13H19N3O2 B2762428 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034453-87-5

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2762428
CAS No.: 2034453-87-5
M. Wt: 249.314
InChI Key: SPFCKHFZBGGFGT-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The molecule N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide is part of a broader class of compounds that have been the subject of various synthetic and analytical studies due to their potential applications in medicinal chemistry and materials science. For instance, compounds with pyrazole amide structures have been synthesized using microwave-assisted methods, showcasing efficient pathways to obtain products with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011). Similarly, amide derivatives of pyranone, synthesized for antimicrobial activities, underscore the versatility of the amide functionality in drug design (Aytemir, Erol, Hider, & Özalp, 2003).

Molecular Interaction and Biological Activities

The interaction of pyrazole derivatives with biological targets, such as cannabinoid receptors, has been extensively studied. For example, tricyclic pyrazoles have been synthesized and evaluated for their affinity towards cannabinoid CB2 receptors, revealing insights into the structural requirements for activity (Murineddu, Lazzari, Ruiu, Sanna, Loriga, Manca, Falzoi, Dessì, Curzu, Chelucci, Pani, & Pinna, 2006). This research is critical for understanding how structural variations in pyrazole derivatives influence their interaction with cannabinoid receptors and potentially other biological targets.

Applications in Drug Discovery

The study of pyrazole derivatives extends into drug discovery, where their synthesis and evaluation for antimicrobial, analgesic, and anti-inflammatory activities have been explored. Such compounds have demonstrated significant biological activities, indicating their potential as lead compounds in the development of new therapeutic agents (More, Chumbhale, Rangari, Mishra, Jagnar, & Kadam, 2022). The versatility of pyrazole derivatives in addressing a wide range of biological activities highlights the importance of continued research in this area.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system, such as a biological organism. This information is not available for “N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide” based on the sources I found .

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-16-12(10-3-2-4-11(10)15-16)7-14-13(17)9-5-6-18-8-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCKHFZBGGFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.